molecular formula C13H12BrNO B8566908 3-(3-Bromo-benzyloxy)-phenylamine

3-(3-Bromo-benzyloxy)-phenylamine

Cat. No.: B8566908
M. Wt: 278.14 g/mol
InChI Key: YOLVILYCWIZONS-UHFFFAOYSA-N
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Description

3-(3-Bromo-benzyloxy)-phenylamine is a substituted phenylamine derivative characterized by a brominated benzyloxy group (-O-CH₂-C₆H₃Br) attached to the phenylamine core at the 3-position. This compound belongs to a broader class of aromatic amines with tunable electronic and steric properties, making it valuable in organic synthesis, optoelectronic materials, and pharmaceutical intermediates.

Key structural features:

  • Bromo substitution: Enhances electron-withdrawing effects, influencing redox properties and intermolecular interactions.
  • Benzyloxy group: Introduces steric bulk and modulates solubility in organic solvents.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-[(3-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9,15H2

InChI Key

YOLVILYCWIZONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of phenylamine derivatives are highly dependent on substituent type and position. A comparative analysis is presented below:

Compound Substituent(s) Key Properties Reference
3-(3-Bromo-benzyloxy)-phenylamine 3-Br, 3-OCH₂-C₆H₃Br - Strong electron-withdrawing effects due to Br and ether linkage.
- Moderate thermal stability (inferred from benzyloxy analogs).
3-Bromo-4-phenylaniline 3-Br, 4-C₆H₅ - Planar structure with extended conjugation.
- Used in organic synthesis (e.g., Suzuki coupling).
(3,4-Dimethyl)phenylamine 3-CH₃, 4-CH₃ - Electron-donating methyl groups enhance electron density.
- Activates Nrf2 transcription (bioactivity).
(3-Ethynyl)phenylamine 3-C≡CH - Ethynyl group enables click chemistry.
- High reactivity in nonenzymatic polyketide synthesis.
4,5-Dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine 4-OCH₃, 5-OCH₃, 2-furoxan - Exhibits antimicrobial activity (MIC = 12.5 µg/mL against S. aureus).
- Cytotoxic to cancer cell lines (IC₅₀ = 2.1–2.2 µM).

Thermal and Solubility Behavior

  • Thermal Stability : Benzyloxy-substituted phenylamines (e.g., 3-(benzyloxy)phenylboronic acid) exhibit decomposition temperatures >200°C due to the stabilizing aromatic system . Bromine substitution may lower thermal stability slightly due to C-Br bond lability.
  • Benzyloxy groups enhance lipophilicity, favoring organic-phase reactions .

Toxicity and Environmental Impact

  • Ecotoxicity: Untreated phenylamine solutions show acute toxicity to Daphnia magna (LC₅₀ = 10 mg/L) .

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